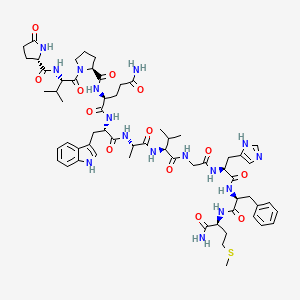

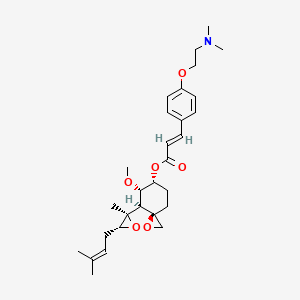

Grassystatin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

グラススタチンAは、海洋シアノバクテリアに由来する直鎖状のデカデプシペプチド化合物です。抗原提示に関与するアスパラギン酸プロテアーゼであるカテプシンEに対する強力な阻害活性で知られています。

準備方法

グラススタチンAは、非リボソームペプチドシンテターゼ(NRPS)とポリケチドシンテターゼ(PKS)の経路を組み合わせることで合成されます。合成経路には、スタチンユニットを含むペプチド鎖の組み立て、それに続く環化による最終的なデカデプシペプチド構造の形成が含まれます。反応条件には通常、組み立てと環化プロセスを促進するために、特定の酵素と補酵素の使用が含まれます .

グラススタチンAの工業生産方法は現在開発中で、化合物の収量と純度を最適化する研究が続けられています。現在の取り組みでは、海洋シアノバクテリアを制御された条件下で培養し、目的のペプチドを抽出および精製します .

化学反応の分析

グラススタチンAは、以下を含むさまざまな化学反応を受けます。

酸化: グラススタチンAは、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができます。

還元: グラススタチンAの還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

科学研究への応用

グラススタチンAは、以下を含む幅広い科学研究に応用されています。

化学: グラススタチンAは、アスパラギン酸プロテアーゼ、特にカテプシンEの構造と機能を研究するためのツールとして使用されます。

生物学: 生物学的研究では、グラススタチンAは、カテプシンEが抗原提示と免疫応答において果たす役割を調査するために使用されます。

医学: グラススタチンAは、がんや自己免疫疾患など、プロテアーゼ活性の調節異常を伴う疾患の治療に、潜在的な治療効果を秘めています。

産業: グラススタチンAは、特定のプロテアーゼ阻害を必要とする産業プロセス、例えば特定の医薬品やバイオテクノロジー製品の製造における潜在的な用途について調査されています.

科学的研究の応用

Grassystatin A has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool to study the structure and function of aspartic proteases, particularly cathepsin E.

Biology: In biological research, this compound is employed to investigate the role of cathepsin E in antigen presentation and immune response.

Medicine: this compound holds potential therapeutic applications in the treatment of diseases involving dysregulated protease activity, such as cancer and autoimmune disorders.

作用機序

グラススタチンAは、カテプシンEを選択的に阻害することで効果を発揮します。メカニズムには、グラススタチンAがカテプシンEの活性部位に結合し、プロテアーゼが基質を切断することを防ぐことが含まれます。この阻害は、抗原処理と提示におけるカテプシンEの正常な機能を阻害し、免疫応答の低下につながります .

類似化合物との比較

グラススタチンAは、ペプスタチンAなどの他のスタチン含有ペプチドと構造的および機能的に類似しています。グラススタチンAは、カテプシンDなどの他のアスパラギン酸プロテアーゼよりも、カテプシンEに対して高い選択性を示します。この選択性は、グラススタチンAのユニークな構造的特徴に起因しており、これにより、カテプシンEの活性部位とより効果的に相互作用することができます .

類似の化合物には、以下が含まれます。

ペプスタチンA: グラススタチンAと比較して、カテプシンEに対する選択性が低い、幅広いスペクトルを持つアスパラギン酸プロテアーゼ阻害剤.

グラススタチンB: カテプシンEに対する阻害活性も似ている、グラススタチンAの天然類似体.

グラススタチンC: 効力は低下していますが、カテプシンEに対する選択性を維持した、グラススタチンAの短縮されたペプチド類似体.

グラススタチンAのユニークな選択性と効力は、研究と潜在的な治療用途にとって貴重な化合物となっています。

特性

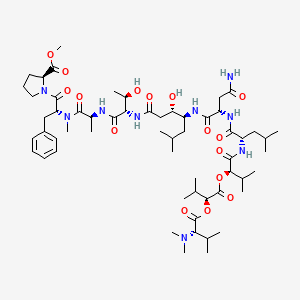

分子式 |

C58H95N9O16 |

|---|---|

分子量 |

1174.4 g/mol |

IUPAC名 |

methyl (2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[(2S)-2-[(2S)-2-(dimethylamino)-3-methylbutanoyl]oxy-3-methylbutanoyl]oxy-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]-methylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C58H95N9O16/c1-30(2)25-38(43(69)29-45(71)64-46(36(12)68)52(74)60-35(11)54(76)66(15)42(27-37-21-18-17-19-22-37)55(77)67-24-20-23-41(67)56(78)81-16)61-51(73)40(28-44(59)70)62-50(72)39(26-31(3)4)63-53(75)48(33(7)8)82-58(80)49(34(9)10)83-57(79)47(32(5)6)65(13)14/h17-19,21-22,30-36,38-43,46-49,68-69H,20,23-29H2,1-16H3,(H2,59,70)(H,60,74)(H,61,73)(H,62,72)(H,63,75)(H,64,71)/t35-,36+,38-,39-,40-,41-,42+,43-,46-,47-,48+,49-/m0/s1 |

InChIキー |

JZYWSTGTBRHGTL-BIXXXADNSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)O)O |

正規SMILES |

CC(C)CC(C(CC(=O)NC(C(C)O)C(=O)NC(C)C(=O)N(C)C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)OC)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)OC(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)

![(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10773564.png)

![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)

![N-(3-chlorophenyl)-4-methyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10773582.png)

![N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10773600.png)

![[1-[2-[[5-amino-2-[[2-[[2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoylamino]-4-bromobutyl]boronic acid](/img/structure/B10773615.png)

![(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)